Disperse Orange 3 acrylamide (CAS 150375-01-2) is a highly reactive, polymerizable azobenzene monomer defined by its strong push-pull electronic structure. Featuring an absorption maximum (λmax) of 375 nm, it serves as a critical precursor for synthesizing side-chain functionalized photoresponsive polymers. The presence of the terminal acryloyl group enables seamless free-radical polymerization or copolymerization—for example, with methyl methacrylate to yield copolymers with ~25 mole % chromophore loading and a glass transition temperature (Tg) of ~100 °C. This covalent integration is essential for manufacturing robust, high-optical-density thin films that undergo reversible trans-cis photoisomerization upon UV-violet irradiation, establishing it as a foundational material for holography, nonlinear optics (NLO), and photo-alignment layers.
Substituting Disperse Orange 3 acrylamide with its non-polymerizable parent dye (Disperse Orange 3) or alternative in-class monomers fundamentally compromises material processability and optical performance. Physical doping of generic DO3 into polymer matrices is severely limited by phase separation and dye aggregation at high concentrations, which degrades optical transparency and long-term stability. Furthermore, substituting with Disperse Red 1 acrylate shifts the absorption spectrum significantly toward the visible region, rendering the resulting polymer incompatible with UV-violet laser writing systems[1]. Finally, replacing the acrylamide moiety with a methacrylamide variant (Disperse Orange 3 methacrylamide) increases the steric hindrance of the polymer backbone, raising the glass transition temperature and restricting the free volume necessary for rapid solid-state photoisomerization[2].
In the fabrication of nonlinear optical (NLO) films, the concentration of the azobenzene chromophore directly dictates the refractive index modulation and device efficiency. Physical doping of the non-polymerizable Disperse Orange 3 dye into a PMMA matrix typically results in aggregation and phase separation at loading levels above 10–15 wt%, causing severe optical scattering. In contrast, Disperse Orange 3 acrylamide can be copolymerized to achieve precisely controlled, high chromophore loadings (e.g., ~25 mol% in PMMA copolymers) without crystallization or phase separation. This covalent attachment locks the chromophore in place, ensuring long-term stability and zero dye leaching.
| Evidence Dimension | Maximum stable chromophore loading before phase separation |
| Target Compound Data | ~25 mol% or higher via covalent copolymerization without aggregation |
| Comparator Or Baseline | Disperse Orange 3 (non-polymerizable): <15 wt% in physically doped PMMA matrices |
| Quantified Difference | Covalent integration eliminates the concentration-quenching and crystallization limits of physical doping |
| Conditions | Solid-state polymer thin films for optical applications |
Procuring the polymerizable acrylamide is mandatory for manufacturing high-density optical films that require long-term stability and zero dye leaching.
The choice of azobenzene monomer dictates the required excitation wavelength for photoisomerization. Disperse Orange 3 acrylamide exhibits an absorption maximum (λmax) of 375 nm. In contrast, the widely used Disperse Red 1 acrylate features a stronger electron-donating dialkylamino group, which red-shifts its absorption maximum into the visible region (~480 nm)[1]. Consequently, DO3-acrylamide is optimized for optical systems utilizing UV or violet laser diodes, whereas DR1-acrylate requires blue or green laser sources.
| Evidence Dimension | Absorption Maximum (λmax) |
| Target Compound Data | 375 nm (DO3 acrylamide) |
| Comparator Or Baseline | ~480 nm (Disperse Red 1 acrylate) |
| Quantified Difference | Significant blue-shift in peak absorption for DO3 derivatives |
| Conditions | Standard optical characterization in solution or thin film |
Buyers must select DO3 acrylamide over DR1 acrylate if their optical writing or excitation systems are based on UV-violet (e.g., 375-405 nm) light sources.
The specific polymerizable group attached to the azobenzene dye impacts the thermomechanical properties of the resulting polymer. Copolymers of Disperse Orange 3 acrylamide with methyl methacrylate exhibit a glass transition temperature (Tg) of approximately 100 °C. Substituting the acrylamide with a methacrylamide variant (Disperse Orange 3 methacrylamide) introduces an α-methyl group that increases backbone rigidity and raises the Tg[1]. For solid-state photoresponsive materials, the increased backbone flexibility of the acrylamide facilitates faster trans-cis-trans isomerization of the bulky azobenzene side chains.
| Evidence Dimension | Backbone steric hindrance and thermal transition |
| Target Compound Data | Acrylamide backbone (Tg ~100 °C in PMMA copolymer, higher flexibility) |
| Comparator Or Baseline | Methacrylamide backbone (Higher Tg, restricted flexibility) |
| Quantified Difference | Reduced steric barrier in the acrylamide polymer backbone |
| Conditions | Solid-state photoisomerization in copolymers |
Selecting the acrylamide over the methacrylamide is critical for applications requiring fast optical response times, such as real-time holography and dynamic actuators.
Leveraging its 375 nm absorption maximum [1.1], DO3 acrylamide is ideal for formulating polymer films used in high-density holographic data storage systems that utilize UV or violet laser diodes, avoiding the need for green lasers required by Disperse Red 1 derivatives.
The ability to achieve high, stable chromophore loading (~25 mol% or more) via copolymerization with methyl methacrylate makes this monomer a premier precursor for electro-optic modulators and NLO waveguides where dye aggregation must be strictly avoided.
Due to the flexible acrylamide backbone facilitating rapid trans-cis isomerization compared to methacrylamide analogs[1], it is highly suitable for synthesizing photo-deformable liquid crystal elastomers (LCEs) and soft robotic actuators that require quick response times.
Irritant